3-bromo-5-(2-fluoropropan-2-yl)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHUPKZLURGYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Substituted Pyridines
3-Bromopyridine derivatives are typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example, 5-(propan-2-yl)pyridine undergoes bromination using in the presence of as a Lewis acid:
Reaction conditions (0–20°C, 12–24 hours) yield 3-bromo-5-(propan-2-yl)pyridine with >85% purity. Challenges include regioisomer formation (e.g., 2-bromo derivatives), mitigated by steric hindrance from the 5-substituent.
Fluorination of Propan-2-yl Substituents
The propan-2-yl group is fluorinated using or (diethylaminosulfur trifluoride):
Optimal conditions (anhydrous , −10°C, 6 hours) achieve 75–80% conversion. Excess reagent and controlled temperature minimize side reactions like elimination.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 3-bromo-5-boronic ester pyridine and 2-fluoropropan-2-yl halides offers high regioselectivity. For example:
Grignard-Based Alkylation
Grignard reagents (e.g., 2-fluoropropan-2-yl magnesium bromide) react with 3-bromo-5-iodopyridine:
Tetrahydrofuran (THF) at 0–10°C ensures controlled reactivity, with yields of 78–85%.
One-Pot Multistep Synthesis
Industrial-scale methods favor one-pot sequences to reduce purification steps. A representative protocol involves:
-
Iodination : 5-propan-2-ylpyridine treated with (N-iodosuccinimide) in .
-
Bromination : Electrophilic bromination using .
-
Fluorination : in .
This method achieves an overall yield of 65–70%, with purity >95% after crystallization.
Industrial-Scale Optimization
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts (e.g., ) with bulky phosphine ligands (e.g., ) enhance cross-coupling efficiency, reducing side-product formation.
Comparative Data Table
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromo-5-boronic ester | Pd(PPh₃)₄ | 82 | 98.5 |
| Grignard Alkylation | 3-Bromo-5-iodopyridine | C₃H₅FMgBr | 85 | 99.2 |
| One-Pot Synthesis | 5-Propan-2-ylpyridine | NIS, Br₂, DAST | 70 | 95.0 |
Chemical Reactions Analysis
3-bromo-5-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-(2-fluoropropan-2-yl)pyridine has shown potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively:
- Cholinergic Drugs : This compound acts as an important intermediate for synthesizing cholinergic drugs, which are used to treat gastrointestinal disorders and neurological conditions .
- Antimicrobial Agents : Similar compounds have been explored for their antimicrobial properties, with the bromine and fluorine substituents enhancing their biological activity .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : It can be utilized in the construction of complex heterocyclic structures, which are essential in drug development .
- Electroluminescent Devices : Research indicates that derivatives of this compound can be employed in the fabrication of organic electroluminescent devices, contributing to advancements in display technologies .
Case Study 1: Synthesis of Cholinergic Drugs
A study demonstrated the synthesis of a cholinergic agent using this compound as a key intermediate. The reaction involved several steps including bromination and nucleophilic substitution, leading to high-yield production of the target drug with favorable pharmacokinetic properties .
Case Study 2: Antimicrobial Activity
Research on structurally similar compounds revealed that those containing bromine and fluorine exhibited enhanced antimicrobial activity against various pathogens. The study highlighted how modifications to the pyridine ring could influence binding affinity and efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-2-(2-fluoropropan-2-yl)pyridine | Structure | Different electronic properties due to position of bromine |
| 5-Bromo-2-(2-fluoroethyl)pyridine | Structure | Variation in substituent size affects reactivity |
Mechanism of Action
The mechanism of action of 3-bromo-5-(2-fluoropropan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
3-Bromo-5-(2,5-Difluorophenyl)Pyridine
- Structure : Aryl substitution with a 2,5-difluorophenyl group.
- Key Findings: Exhibits stronger electron-withdrawing effects compared to alkyl fluorinated derivatives, as confirmed by DFT calculations (HOMO-LUMO gap: 4.92 eV) . Higher dipole moment (5.12 Debye) due to asymmetric fluorine distribution, enhancing nonlinear optical (NLO) properties . Synthesis: Achieved via Pd-catalyzed cross-coupling, yielding 85% under optimized conditions .
3-Bromo-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Structure : Boronate ester at the 5-position.
- Key Findings :
3-Bromo-5-(3,4,5-Trimethoxyphenyl)Pyridine
Impact of Heterocyclic Substituents
3-Bromo-5-(3-Methyl-2-Thienyl)Pyridine
- Structure : Thienyl group introduces sulfur heteroatoms.
- Key Findings :
3-Bromo-2-Fluoro-5-(Trifluoromethyl)Pyridine
Structural and Computational Insights
- Crystal Structures : XRD analysis of 3-bromo-5-(2,5-difluorophenyl)pyridine reveals a planar pyridine ring with dihedral angles of 15.2° between pyridine and aryl planes, minimizing steric strain . In contrast, the boronate derivative shows a distorted geometry due to steric bulk from the dioxaborolane ring .
- DFT Studies: Fluorinated alkyl substituents (e.g., 2-fluoropropan-2-yl) reduce HOMO-LUMO gaps (4.5–4.8 eV) compared to non-fluorinated analogs, enhancing charge transfer . Thienyl-substituted derivatives exhibit redshifted UV-Vis absorption due to extended π-conjugation .
Biological Activity
3-Bromo-5-(2-fluoropropan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features that may contribute to its biological activity. This article provides a detailed examination of its biological properties, potential applications, and relevant case studies.
Chemical Structure
The compound features a bromine atom and a fluorinated propan-2-yl group attached to a pyridine ring. This configuration is significant as fluorination often enhances biological activity and bioavailability in drug design.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogens (like bromine and fluorine) is known to enhance the activity against bacterial strains. A comparative study showed that derivatives of pyridine with halogen substitutions had increased efficacy against Gram-positive bacteria, suggesting that this compound may also exhibit similar effects.
Anticancer Properties
In vitro studies have demonstrated that pyridine derivatives can inhibit cancer cell proliferation. The introduction of fluorinated groups has been associated with improved interactions with biological targets. For example, fluorinated compounds have shown enhanced potency against various cancer cell lines, including breast and lung cancers. The specific mechanism often involves the inhibition of key enzymes involved in cell division and survival pathways .
Case Studies
-
Case Study on Anticancer Activity :
A study focused on a series of pyridine derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. Results indicated that this compound exhibited an IC50 value significantly lower than non-fluorinated analogs, suggesting improved efficacy due to the fluorinated substituent . -
Biodistribution Studies :
Biodistribution studies conducted on similar compounds revealed that fluorination affects the pharmacokinetics significantly. Increased brain penetration was noted in some studies, which could imply potential for treating central nervous system disorders . This characteristic is particularly valuable for developing therapies for diseases like glioblastoma.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 3-bromo-5-(2-fluoropropan-2-yl)pyridine?
Methodological Answer:
- Halogenation and Fluorination Strategies : Start with a pyridine precursor substituted at the 5-position. Introduce the 2-fluoropropan-2-yl group via nucleophilic substitution or radical fluorination. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with a boronic ester/acid at the 5-position and a bromine precursor. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base/ligand systems (e.g., K₂CO₃ in THF/H₂O) to enhance regioselectivity .
- Validation : Confirm regiochemistry via -NMR (e.g., splitting patterns for fluorinated isopropyl groups) and mass spectrometry for molecular weight verification .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer:
- Spectroscopy :
- - and -NMR to identify fluorine coupling and bromine-induced deshielding effects.
- IR spectroscopy to detect C-F stretches (~1100–1200 cm) and pyridine ring vibrations.
- X-ray Crystallography : Use SHELX programs for structure refinement. The fluorinated isopropyl group may introduce steric effects, requiring high-resolution data for accurate bond-length analysis .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 248.0 for CHBrFN) .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer:
- Bromine as a Leaving Group : The 3-bromo substituent is highly reactive in palladium-catalyzed couplings (e.g., Suzuki, Heck). Use Pd(dba) with SPhos ligand for sterically hindered systems .
- Fluorine Stability : The 2-fluoropropan-2-yl group is electron-withdrawing, which may reduce pyridine ring basicity. Monitor for unintended dehalogenation under strong reducing conditions (e.g., LiAlH) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test air-stable precatalysts (e.g., Pd(OAc)) with bulky ligands (XPhos) to prevent oxidative addition bottlenecks.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reaction rates. Additives like TBAB (tetrabutylammonium bromide) may enhance ionic interactions .
- Controlled Experiments : Use design of experiments (DoE) to assess temperature, catalyst loading, and stoichiometry. For example, a 10°C increase may reduce reaction time by 30% without side-product formation .
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Density Functional Theory (DFT) Calibration : Compare calculated -NMR chemical shifts (using B3LYP/6-31G*) with experimental data. Adjust basis sets for fluorine atoms to account for electron correlation effects .
- Dynamic Effects : Investigate rotational barriers of the fluorinated isopropyl group via variable-temperature NMR. If computational models assume static structures, discrepancies may arise from conformational flexibility .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement : Replace the 2-fluoropropan-2-yl group with trifluoromethyl or cyclopropyl moieties to modulate lipophilicity (logP) and target binding. Use QSAR models to predict ADMET properties .
- Fragment-Based Screening : Employ the compound as a core scaffold in fragment libraries. Screen against kinases or GPCRs using SPR (surface plasmon resonance) to identify high-affinity hits .
Q. How can computational modeling predict the compound’s interactions in catalytic systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with palladium catalysts. Focus on the bromine-Pd bond distance (ideal: 2.3–2.5 Å) and ligand steric maps .
- Mechanistic Studies : Apply DFT to map the catalytic cycle (oxidative addition, transmetallation). Identify rate-limiting steps (e.g., reductive elimination) and propose ligand modifications to lower activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
